molecular formula C18H22BrNO3 . HCl B1165288 CIMBI-36 HCl

CIMBI-36 HCl

カタログ番号 B1165288
分子量: 380.28
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reference standard

科学的研究の応用

  • Serotonin 2A Receptor Agonist Binding in the Human Brain : CIMBI-36 is a promising tool for PET imaging of 5-HT2A receptor agonist binding in vivo. It has excellent test-retest reproducibility and can highlight regional differences in brain distribution. It is suggested that CIMBI-36 binds to both 5-HT2A and 5-HT2C receptors, especially in areas with high 5-HT2C receptor density, like the choroid plexus and hippocampus (Ettrup et al., 2016).

  • Sensitivity to Serotonin Release : Research indicates that the binding potential of CIMBI-36 decreases significantly in the presence of serotonin-releasing agents, such as fenfluramine. This suggests that CIMBI-36 is a sensitive marker for studying changes in serotonin levels in the brain (Yang et al., 2017).

  • Preclinical Safety Assessment : The safety aspects of using CIMBI-36 for clinical PET imaging have been investigated. Studies indicate low radiation burden and no unusual adverse clinical effects, making it suitable for human studies (Ettrup et al., 2013).

  • First-in-Human Clinical Trial : CIMBI-36 has been used in a first-in-human clinical trial for PET imaging of 5-HT2A receptors. Results confirmed its selectivity for 5-HT2A receptors in the cerebral cortex and its suitability as a reference tissue model for quantification of these receptors (Ettrup et al., 2014).

  • Evaluation of Small Polar Radiometabolites : Research on different labeling positions of CIMBI-36 indicates that its signal-to-background ratio can be impacted by small polar radiometabolites. This has implications for its sensitivity in detecting changes in 5-HT2A receptor levels in the brain (Johansen et al., 2017).

  • DESI-MSI Imaging Comparison : Desorption Electrospray Ionization mass spectrometry imaging (DESI-MSI) has been used to image CIMBI-36 in brain tissue, offering a comparison with autoradiography and PET. This suggests potential for DESI-MSI as a cost-effective screening tool in neuroimaging studies (Jacobsen et al., 2021).

  • Radioligand Biodistribution and Dosimetry : Studies on human biodistribution and radiation dosimetry of CIMBI-36 have been conducted, showing slight differences in effective dose based on radiolabeling positions. This research helps understand the PET imaging properties and potential toxic effects of CIMBI-36 (Johansen et al., 2019).

  • Characterization in Nonhuman Primates : CIMBI-36 has been characterized in nonhuman primate brains, providing insights into its binding to 5-HT2A and 5-HT2C receptors. This is crucial for understanding the receptor distribution and the potential of CIMBI-36 in studying these receptors (Finnema et al., 2014).

特性

分子式

C18H22BrNO3 . HCl

分子量

380.28

純度

>95%

同義語

2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。